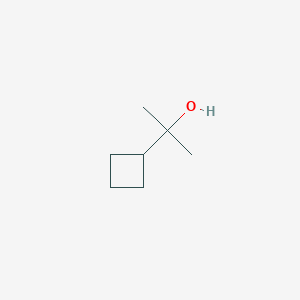

2-Cyclobutyl-2-propanol

Description

Properties

IUPAC Name |

2-cyclobutylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2,8)6-4-3-5-6/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOCZBPSPXMFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338231 | |

| Record name | 2-Cyclobutyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59383-67-4 | |

| Record name | 2-Cyclobutyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclobutyl Moieties in Contemporary Chemical Research

The cyclobutyl moiety, a four-membered carbocyclic ring, has garnered increasing attention in modern chemical research, particularly in the field of medicinal chemistry. nih.govru.nl Historically considered challenging to synthesize, advancements in chemical methods have made cyclobutane-containing building blocks more accessible. nih.gov The significance of the cyclobutyl ring stems from its unique structural and physicochemical properties.

The puckered, three-dimensional structure of the cyclobutane (B1203170) ring is a key feature. nih.govru.nl Incorporating this motif into drug candidates can introduce conformational restriction, limiting the flexibility of a molecule. nih.govnih.gov This rigidity can be advantageous, as it may reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity and potency. nih.gov

Furthermore, cyclobutyl groups are often employed as bioisosteres for other chemical groups. They can serve as substitutes for gem-dimethyl groups or as non-planar replacements for aromatic rings. nih.govnih.gov This substitution can lead to improved pharmacological properties, such as increased water solubility and metabolic stability, which are crucial for the development of effective drug candidates. nih.gov The introduction of a cyclobutane ring can also block sites on a molecule that are susceptible to metabolic degradation. nih.gov Consequently, cyclobutane derivatives are being explored for a wide range of therapeutic applications, including treatments for cancer, nervous system disorders, and viral infections. researchgate.net

Positioning of 2 Cyclobutyl 2 Propanol Within Alicyclic Alcohol Chemistry

Alicyclic alcohols are organic compounds that feature at least one hydroxyl (-OH) group attached to a saturated or partially saturated carbon ring (an alicyclic ring). lookchem.comchemicals.co.uk These compounds are distinct from aromatic alcohols, like phenol, where the hydroxyl group is attached to a benzene (B151609) ring. lookchem.com Alicyclic alcohols can be classified based on the carbon atom to which the hydroxyl group is attached.

2-Cyclobutyl-2-propanol falls into the category of a tertiary alicyclic alcohol. wikipedia.org This classification is because the hydroxyl group is bonded to a tertiary carbon atom—a carbon that is itself bonded to three other carbon atoms (the cyclobutyl ring carbon and the two methyl group carbons). wikipedia.org Its structure combines the features of a strained alicyclic ring with a tertiary alcohol functional group, influencing its reactivity and physical properties.

| Property | Value |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.1855 g/mol |

| IUPAC Name | 2-Cyclobutylpropan-2-ol |

| Other Names | α,α-dimethyl-cyclobutanemethanol |

Table 2: Chemical Properties of this compound. Data sourced from nist.gov.

Overview of Key Academic Research Directions for 2 Cyclobutyl 2 Propanol

Strategies for Constructing the Cyclobutane Scaffold Precursors

The synthesis of cyclobutane derivatives, which serve as essential precursors to this compound, relies on a collection of powerful chemical reactions. These methods are broadly categorized into cycloaddition reactions and ring rearrangement processes.

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

The [2+2] cycloaddition, a reaction in which two alkene components combine to form a cyclobutane ring, is a fundamental approach for constructing this moiety. acs.org This reaction can be initiated through photochemical, thermal, or catalytic means, each offering distinct advantages and substrate scopes.

Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes. researchgate.net This reaction typically requires the excitation of an alkene to its singlet or triplet excited state, which then reacts with a ground-state alkene. nih.gov Historically, these reactions were often carried out using UV light, which could lead to limited functional group tolerance and scalability issues. nih.gov

Modern advancements have seen the rise of visible-light photocatalysis to mediate these transformations. nih.govchinesechemsoc.org These methods employ photocatalysts, such as iridium or ruthenium complexes, that can absorb visible light and promote the reaction through either energy transfer or electron transfer mechanisms. nih.govchinesechemsoc.org The energy transfer pathway involves the photocatalyst exciting one of the alkene substrates to a triplet state, which then undergoes a stepwise radical cycloaddition. nih.gov The electron transfer strategy, on the other hand, typically involves the single-electron oxidation of an electron-rich olefin, creating a radical cation that is susceptible to nucleophilic attack by the second alkene. nih.gov

Solid-state photochemical [2+2] cycloadditions have also been developed as a method to synthesize highly strained cyclobutane derivatives that are otherwise difficult to obtain. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Electron-deficient styrenes | Visible light, 4CzIPN (organophotocatalyst) | Substituted cyclobutanes | Good to excellent | nih.gov |

| Aryl terminal olefins | Visible light, Ir(ppy)3 | Cyclobutane derivatives | Good to excellent | chinesechemsoc.org |

| (E)-Asarone | Photodimerization with electron relay | (±)-Magnosalin | 50% | acs.org |

According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are generally symmetry-forbidden and thus less common than their photochemical counterparts. fiveable.me However, these reactions can occur under certain conditions, particularly with activated substrates like ketenes or under high temperatures. nih.govfiveable.me

A notable development in this area is the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates, providing a one-step approach to borylated cyclobutanes. rsc.orgnih.gov This method is practical for preparing functionalized cyclobutanes that can be further elaborated. nih.gov For instance, the reaction between certain amides and vinyl boronates proceeds through a keteniminium intermediate to yield the desired cyclobutane product. nih.gov

The reverse reaction, known as a [2+2] cycloreversion, is a thermally induced process that breaks down a cyclobutane ring into two alkene fragments. researchgate.net This process can be relevant in the design of reversible photopolymerizations and has been studied to understand the stability of the cyclobutane ring. researchgate.net

| Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|

| Amides of carboxylic acids and vinyl boronates | Keteniminium salt | Borylated cyclobutanes | rsc.orgnih.gov |

Ketenes are particularly reactive substrates for thermal [2+2] cycloadditions due to their electronic structure and reduced steric hindrance. harvard.edu The reaction of a ketene (B1206846) with an alkene is a concerted and stereospecific process that provides a reliable route to cyclobutanones. nih.gov Lewis acid promotion can enhance the reactivity and diastereoselectivity of ketene-alkene cycloadditions. nih.gov These reactions have been successfully applied in the total synthesis of various natural products. nih.govkib.ac.cn

However, the scope of these reactions can be limited. For example, reactions of simple ketenes with unactivated alkenes often require high temperatures and may result in poor yields. nih.gov The use of highly reactive ketenes or keteniminium ions can overcome some of these limitations. nih.gov

While the term "Diels-Alder [2+2] cycloaddition" is a misnomer, as the Diels-Alder reaction is fundamentally a [4+2] cycloaddition, keteniminium ions can participate in both [2+2] and [4+2] cycloadditions with dienes, with the reaction pathway being influenced by the conformation of the intermediate. kib.ac.cn

Ring Contraction and Expansion Approaches to Cyclobutanes

Alternative strategies to cycloadditions for forming the cyclobutane ring involve the rearrangement of larger or smaller ring systems. These methods can offer unique stereochemical control.

A highly innovative and stereospecific method for synthesizing cyclobutanes involves the ring contraction of pyrrolidines. acs.orgnih.gov This transformation was pioneered by Dervan and has been more recently advanced by others. acs.orgresearchgate.net The reaction proceeds through the formation of a 1,1-diazene intermediate from the pyrrolidine (B122466). nih.govresearchgate.net Thermal extrusion of nitrogen gas from this intermediate generates a short-lived 1,4-biradical that rapidly collapses to form the C-C bond of the cyclobutane ring. acs.orgnih.gov

A key feature of this method is its stereoretentivity; the stereochemistry of the starting pyrrolidine is largely preserved in the cyclobutane product. acs.orgresearchgate.net This is attributed to the rapid ring closure of the singlet 1,4-biradical. acs.org Recent developments have shown that this ring contraction can be achieved by reacting polysubstituted pyrrolidines with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, which generate an iodonitrene species in situ. chemistryviews.org This method has been applied to the synthesis of the natural product piperarborenine B. chemistryviews.org

This approach is particularly valuable as it allows access to enantiopure cyclobutane derivatives, leveraging the many available methods for the asymmetric synthesis of pyrrolidines. nih.gov

| Starting Material | Reagents | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Polysubstituted pyrrolidines | HTIB, Ammonium carbamate | 1,1-Diazene, 1,4-Biradical | Stereoretentive formation of substituted cyclobutanes | acs.orgchemistryviews.org |

| Optically pure pyrrolidines | Standard conditions | Chiral 1,4-Biradical | Access to novel enantiopure cyclobutane derivatives | researchgate.net |

Ring Expansion of Smaller Cycles and Contraction of Larger Rings

A powerful approach to constructing cyclobutane rings involves the rearrangement of atoms in smaller or larger cyclic precursors. These methods leverage thermodynamic driving forces to favor the formation of the four-membered ring.

Ring Expansion: Ring expansion reactions provide a pathway to cyclobutanes from more readily available cyclopropyl (B3062369) derivatives. For instance, acid-catalyzed ring expansion of cyclopropyl carbinols can lead to cyclobutane-containing structures. nih.gov A notable example is the Demyanov ring expansion, which involves the diazotization of aminocyclobutanes, leading to carbocation intermediates that can rearrange. wikipedia.org Similarly, the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, can expand a ring by one carbon. wikipedia.org Gold-catalyzed ring expansions of alkynyl cyclopropanols have also been developed to synthesize cyclobutanone (B123998) derivatives. beilstein-journals.org

Ring Contraction: Conversely, ring contraction methodologies offer a route to cyclobutanes from larger, five-membered rings. nih.govrsc.orgresearchgate.net A prominent example is the Favorskii rearrangement, which can contract a cyclic α-haloketone. wikipedia.org More recently, visible-light-driven, strain-increasing ring contractions of five-membered-ring alkenyl boronate complexes have been reported to produce cyclobutyl boronic esters. nih.govresearchgate.net This process involves the addition of a radical to the boronate complex, followed by a 1,2-metalate rearrangement that contracts the ring. nih.gov Another innovative method involves the stereoselective contraction of pyrrolidines to cyclobutanes using iodonitrene chemistry, which proceeds through a proposed 1,4-biradical intermediate. acs.orgnih.gov

| Method | Starting Material | Product | Key Features |

| Demyanov Rearrangement | Aminocyclobutane | Hydroxymethylcyclopropane/Hydroxycyclobutane | Involves diazotization and carbocation rearrangement. wikipedia.org |

| Tiffeneau–Demjanov Rearrangement | Aminomethylcycloalkane | Ring-expanded ketone | A semipinacol rearrangement. wikipedia.org |

| Photochemical Ring Contraction | 5-Membered Alkenyl Boronate Complex | Cyclobutyl Boronic Ester | Visible-light induced radical-mediated process. nih.govresearchgate.net |

| Pyrrolidine Contraction | Substituted Pyrrolidine | Substituted Cyclobutane | Stereoselective reaction using iodonitrene chemistry. acs.orgnih.gov |

C-H Functionalization Strategies for Cyclobutyl Systems

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for elaborating cyclobutane scaffolds. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, streamlining synthetic sequences.

Recent advancements have demonstrated the power of C-H functionalization in synthesizing complex cyclobutane-containing natural products. nih.govrsc.org By employing directing groups, specific C-H bonds on the cyclobutane ring can be selectively activated and transformed. For example, a carbonyl group can act as a latent directing group for C-H arylation reactions. nih.gov Rhodium-catalyzed C-H insertion reactions of diazo compounds have also been utilized to functionalize cyclobutanes at various positions with high regioselectivity, controlled by the choice of catalyst. nih.gov These methods provide access to 1,1- and cis-1,3-disubstituted cyclobutanes. nih.gov Furthermore, palladium-catalyzed enantioselective C(sp³)-H arylation of cyclobutyl ketones has been achieved using a chiral transient directing group, offering a route to chiral functionalized cyclobutanes. nih.gov

Installation of the Tertiary Alcohol Functionality

Once the cyclobutane core is established, the next crucial step in the synthesis of this compound is the introduction of the tertiary alcohol group. This is typically achieved through nucleophilic addition to a cyclobutyl ketone precursor.

Nucleophilic Addition Reactions to Cyclobutyl Ketones (e.g., Grignard Reagents, Organolithium Chemistry)

The reaction of organometallic reagents with ketones is a cornerstone of organic synthesis for forming carbon-carbon bonds and creating alcohols.

Grignard Reagents: The addition of a Grignard reagent, such as methylmagnesium bromide, to cyclobutyl methyl ketone would directly yield this compound after an acidic workup. This reaction is a classic and reliable method for constructing tertiary alcohols.

Organolithium Chemistry: Organolithium reagents, like methyllithium (B1224462), are generally more reactive than their Grignard counterparts and are also highly effective for addition to ketones. masterorganicchemistry.commmcmodinagar.ac.inyoutube.comrsc.org The reaction of methyllithium with cyclobutyl methyl ketone provides a direct route to the desired tertiary alcohol, this compound. masterorganicchemistry.com Organolithium reagents can be particularly useful for additions to sterically hindered ketones. mmcmodinagar.ac.in The general mechanism involves the nucleophilic attack of the organolithium reagent on the carbonyl carbon, forming a lithium alkoxide intermediate, which is subsequently protonated during workup to give the alcohol. masterorganicchemistry.com

| Reagent Type | Precursor | Product | Key Characteristics |

| Grignard Reagent (e.g., CH₃MgBr) | Cyclobutyl methyl ketone | This compound | Standard and widely used method. |

| Organolithium Reagent (e.g., CH₃Li) | Cyclobutyl methyl ketone | This compound | Generally more reactive than Grignard reagents. masterorganicchemistry.commmcmodinagar.ac.inyoutube.com |

Stereoselective and Enantioselective Synthesis of Cyclobutyl Alcohols

For applications in pharmaceuticals and other specialized fields, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. The synthesis of specific stereoisomers of cyclobutyl alcohols requires advanced asymmetric strategies.

Chiral Auxiliary and Catalytic Methods for Asymmetric Cyclobutane Formation

The creation of chiral cyclobutanes can be achieved by employing chiral auxiliaries or through catalytic asymmetric reactions. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. For example, chiral auxiliaries have been successfully used in [2+2] cycloaddition reactions to control the stereoselectivity and produce enantiomerically enriched cyclobutanes. numberanalytics.comrsc.org The use of Evans oxazolidinones as chiral auxiliaries in the photodimerization of cinnamic acid derivatives has been shown to afford functionalized cyclobutane rings with up to 99% enantiomeric excess after removal of the auxiliary. rsc.org

Catalytic Methods: Catalytic asymmetric synthesis is a highly desirable approach as a small amount of a chiral catalyst can generate a large quantity of a chiral product. nih.govscispace.comrsc.orgnih.gov Cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenes have been developed to produce a diverse range of chiral cyclobutenes, which are valuable precursors to cyclobutanes. nih.govscispace.com Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes also provides a modular entry to stereochemically complex acylated cyclobutanes. rsc.orgnih.gov

Desymmetrization Techniques Applied to Cyclobutane and Cyclobutanone Derivatives

Desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso starting materials. nih.govrsc.orgresearchgate.netd-nb.info This involves the selective reaction of one of two or more equivalent functional groups in a symmetrical molecule.

For cyclobutane systems, desymmetrization of prochiral 3-substituted cyclobutanones can be achieved through various methods. One approach is the use of a chiral lithium amide to mediate the deprotonation of the cyclobutanone, leading to enantioenriched cyclobutenes. rsc.org Another strategy involves a ring expansion of prochiral cyclobutanones using a chiral aminoindanol, which results in the formation of chiral γ-lactams with good diastereoselectivity. nih.govd-nb.info Organocatalyzed aldol (B89426) reactions have also been employed for the desymmetrization of 3-substituted cyclobutanones, yielding functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov

Synthetic Methodologies for this compound and Analogous Cyclobutyl Alcohols

Advanced Spectroscopic and Spectrometric Characterization Studies of 2 Cyclobutyl 2 Propanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-cyclobutyl-2-propanol. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl (CH₃) groups are chemically equivalent and would appear as a singlet, integrating to six protons. The protons on the cyclobutane (B1203170) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other and the methine proton. The methine proton (CH) attached to the carbon bearing the hydroxyl group would appear as a multiplet. The hydroxyl (OH) proton typically appears as a broad singlet, though its chemical shift can vary with concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, four distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the hydroxyl group, one for the methine carbon of the cyclobutane ring, and one for the methylene (B1212753) carbons of the cyclobutane ring. docbrown.info The chemical shifts are influenced by the electronegativity of the attached oxygen atom and the strain of the cyclobutane ring. nih.govdocbrown.info

Advanced 2D NMR Techniques: For complex stereochemical assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made from 1D spectra. magritek.com NOESY can reveal through-space interactions between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the cyclobutane ring and its substituents. nih.gov The analysis of vicinal and long-range coupling constants can also provide detailed information about the puckered conformation of the cyclobutane ring. researchgate.netnih.gov

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (HSQC) |

|---|---|---|---|

| C(CH₃)₂ | ~1.2 (singlet, 6H) | ~25-30 | δ(H) 1.2 correlates with δ(C) 25-30 |

| C-OH | - | ~70-75 | - |

| Cyclobutyl CH | ~2.0-2.4 (multiplet, 1H) | ~45-50 | δ(H) 2.0-2.4 correlates with δ(C) 45-50 |

| Cyclobutyl CH₂ | ~1.6-2.0 (multiplets, 6H) | ~18-25 | δ(H) 1.6-2.0 correlates with δ(C) 18-25 |

| O-H | Variable (broad singlet, 1H) | - | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₁₄O), HRMS would confirm the molecular formula by providing an exact mass that matches the theoretical value of 114.1045 Da. nih.gov

Beyond molecular formula confirmation, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The fragmentation of tertiary alcohols like this compound is often characterized by the absence or very low intensity of the molecular ion peak due to its instability. whitman.educhemistrynotmystery.comslideshare.net

Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgjove.com

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could involve the loss of a methyl radical (•CH₃) or a cyclobutyl radical (•C₄H₇). Loss of a methyl group would lead to a stable oxonium ion, which would likely be a prominent peak in the spectrum.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in a peak at M-18. savemyexams.com

Ring Cleavage: Cyclic alcohols can also undergo complex fragmentation involving the opening of the cyclobutane ring, which can lead to characteristic ions such as a peak at m/z 57. whitman.educreative-proteomics.com

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure and helps to distinguish it from its isomers.

| Ion/Fragment | Proposed Formula | Expected m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₇H₁₄O]⁺• | 114.10 | Molecular Ion (likely weak or absent) |

| [M - CH₃]⁺ | [C₆H₁₁O]⁺ | 99.08 | Alpha-cleavage |

| [M - H₂O]⁺• | [C₇H₁₂]⁺• | 96.09 | Dehydration |

| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.06 | Alpha-cleavage (loss of C₃H₇O•) |

| [C₃H₇O]⁺ | [C₃H₇O]⁺ | 59.05 | Alpha-cleavage (loss of C₄H₇•) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Reaction Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. This method is exceptionally valuable for studying reaction mechanisms that involve radical intermediates, which are often too short-lived to be observed by other techniques. nih.gov

In reactions involving this compound, such as oxidation or photolysis, radical intermediates can be formed. For example, abstraction of the hydrogen atom from the hydroxyl group would generate an alkoxy radical (R-O•), while abstraction of a hydrogen from the cyclobutane ring would form a carbon-centered radical. nih.gov

Due to the high reactivity and short lifetimes of these radicals, direct detection is often challenging. Therefore, a technique called "spin trapping" is commonly employed. mdpi.com In this method, a "spin trap" molecule (e.g., a nitrone like DMPO or PBN) is added to the reaction mixture. This molecule reacts with the transient radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by EPR. interchim.fr The resulting EPR spectrum of the spin adduct provides characteristic hyperfine coupling constants that give structural information about the original trapped radical, allowing for its identification. mdpi.comresearchgate.net This technique can be used to identify alkoxy, peroxyl, and carbon-centered radicals formed from the alcohol, providing critical evidence for proposed reaction pathways. rsc.orgacs.org

| Radical Intermediate | Formation Method | EPR Detection Strategy | Expected Information from EPR |

|---|---|---|---|

| Alkoxy Radical (C₇H₁₃O•) | Oxidation, Photolysis | Spin trapping with DMPO/PBN | Hyperfine coupling constants characteristic of an oxygen-centered radical adduct. |

| Carbon-centered Radical (e.g., •C₇H₁₃O) | Hydrogen abstraction from ring | Spin trapping with DMPO/PBN | Hyperfine coupling constants revealing the structure of the carbon-centered radical. |

| Hydroxyalkyl Radical | Reaction with •OH radicals | Direct detection or spin trapping | g-factor and hyperfine splittings confirming the radical structure. |

X-ray Crystallography for Solid-State Structure Determination of Cyclobutyl-Containing Compounds

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides definitive information on bond lengths, bond angles, and absolute stereochemistry, offering an unambiguous picture of the molecule's structure. nih.gov For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can be used for complete structural characterization.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net

For cyclobutyl-containing compounds, X-ray crystallography is particularly valuable for determining the exact conformation of the four-membered ring, which is typically puckered rather than planar. researchgate.net The analysis can reveal the precise degree of puckering and the axial or equatorial positions of substituents on the ring. Furthermore, crystallographic data elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the solid state. nih.gov This information is crucial for understanding the physical properties of the material and for rational drug design when the cyclobutyl motif is part of a bioactive molecule. mdpi.combeilstein-journals.org

| Crystallographic Parameter | Information Provided | Example Value (for a hypothetical derivative) |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the unit cell | a=8.5 Å, b=10.2 Å, c=9.8 Å, β=95° |

| Bond Lengths (e.g., C-C, C-O) | Distance between atomic nuclei | C-O: 1.45 Å; C-C (ring): 1.55 Å |

| Bond Angles (e.g., C-C-C) | Angle between three connected atoms | C-C-C (ring): ~88-90° |

| Torsion Angles | Conformation of the cyclobutane ring | Defines the degree of ring puckering |

Applications of 2 Cyclobutyl 2 Propanol and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

2-Cyclobutyl-2-propanol and its derivatives serve as versatile building blocks in the synthesis of complex molecules, including natural products and their analogues. researchgate.netsigmaaldrich.com The cyclobutane (B1203170) unit can be strategically incorporated into a target molecule and later elaborated through various transformations, leveraging its inherent ring strain. nih.govdoaj.org The development of methods to create structurally complex cyclobutane cores, especially those bearing functional handles like the boronate esters derived from cyclobutanol (B46151) derivatives, provides a powerful toolkit for medicinal chemistry and the discovery of new biologically active compounds. nih.gov

The strategic application of cyclobutane derivatives is evident in the synthesis of numerous natural products. researchgate.net For instance, the cyclobutane framework is a recurring motif in a variety of terpenoids, meroterpenoids, and alkaloids. researchgate.net Synthetic chemists have employed cyclobutane-containing intermediates in the total synthesis of complex molecules, demonstrating their utility in constructing sterically congested and stereochemically rich structures. researchgate.netmarquette.edu The ability to functionalize the cyclobutane ring or to induce ring-opening or ring-expansion reactions allows for the generation of molecular diversity from a common cyclobutane precursor.

A key advantage of using cyclobutanol derivatives is the ability to generate stereogenic centers. With its inherent three-dimensional structure, the cyclobutane ring provides a scaffold for controlling stereochemistry in subsequent reactions. doaj.org This is particularly crucial in the synthesis of bioactive molecules where specific stereoisomers are required for biological activity. The development of catalytic enantioselective methods to synthesize substituted cyclobutanes further enhances their utility as chiral building blocks. acs.org

Utilization in the Synthesis of Strained Polycyclic Systems

The significant ring strain within the cyclobutane ring of this compound and its derivatives is a driving force for a variety of unique chemical transformations that facilitate the synthesis of strained polycyclic systems. nih.govdoaj.org These reactions often proceed with high regio- and stereoselectivity, providing access to complex scaffolds that are otherwise difficult to prepare.

One of the most powerful applications of cyclobutanols is in ring-expansion reactions to form larger carbocycles. For example, the treatment of 1-alkynyl cyclobutanols with a gold(I) catalyst induces a stereospecific rearrangement to yield highly substituted cyclopentanones. acs.orgorganic-chemistry.org This method is tolerant of various substituents on the alkyne and the cyclobutane ring. acs.org Similarly, organocatalyzed semipinacol rearrangements of cyclobutanol allylic alcohols provide an enantioselective route to spirocyclic systems. nih.gov

Beyond ring expansion, cyclobutane derivatives are key intermediates in the construction of bicyclic and tricyclic frameworks. Intramolecular [2+2] photocycloaddition reactions are a common strategy to form a cyclobutane ring within a more complex polycyclic structure. acs.org The resulting cyclobutane can then serve as a linchpin for further transformations. The inherent strain of the newly formed ring can also be exploited in subsequent bond-forming or bond-breaking reactions. For instance, the bicyclo[1.1.0]butane scaffold, which can be accessed from cyclobutane precursors, undergoes unique cycloaddition reactions, such as the photoredox-catalyzed [2π + 2σ] cycloaddition with alkenes, to generate complex bicyclic products. researchgate.netnih.gov These types of transformations highlight the utility of strained rings in rapidly building molecular complexity.

The following table summarizes selected ring expansion and polycyclization reactions starting from cyclobutanol derivatives:

| Starting Material Type | Reagent/Catalyst | Product Type | Reference |

| 1-Alkynyl cyclobutanols | Gold(I) complexes | Substituted cyclopentanones | acs.orgorganic-chemistry.org |

| Cyclobutanol allylic alcohols | Organocatalyst (e.g., cinchona alkaloid derivative) | Chiral spirocyclic dienones | nih.gov |

| Alkenylcyclobutanols | Aryldiazonium salts, visible light photocatalyst | Functionalized cyclic ketones | organic-chemistry.org |

| Bicyclo[1.1.0]butanes (derived from cyclobutanes) | Photoredox catalyst, alkenes | Bicyclo[1.1.1]pentanes | nih.gov |

| Secondary cyclobutanols | Co(acac)₂, O₂ | 1,2-Dioxanols | nih.gov |

Applications as Masked Functional Groups in Multi-Step Synthesis (e.g., Masked Acetyl Groups from Cyclobutanols)

In the context of multi-step organic synthesis, a protecting group, or "masked functional group," is a temporarily modified functional group that is inert to a specific set of reaction conditions. organic-chemistry.org This strategy allows for selective reactions to occur elsewhere in the molecule. organic-chemistry.orgyoutube.com The cyclobutanol moiety can serve as a masked ketone. For instance, the oxidation of a secondary cyclobutanol yields a cyclobutanone (B123998). orgsyn.org More interestingly, the cyclobutanol ring can be cleaved under specific conditions to reveal an acyclic functional group.

The concept of a cyclobutanol acting as a masked acetyl group stems from ring-opening reactions that cleave the C-C bonds of the four-membered ring. One of the primary strategies for the ring-opening of cyclobutanols is through a β-carbon elimination of a metal alkoxide. doaj.org This process involves the formation of a metal alkoxide from the cyclobutanol, which then undergoes fragmentation. Depending on the substitution pattern of the cyclobutanol and the reaction conditions, this can lead to the formation of an enolate, which upon workup would yield a ketone.

For a tertiary alcohol like this compound, a retro-Prins fragmentation or related ring-opening reaction could, in principle, lead to a distal ketone, effectively unmasking a latent carbonyl functionality. The stability of the tertiary carbocation or radical formed upon initial C-C bond cleavage would influence the regioselectivity of the ring opening. While the direct use of this compound as a masked acetyl group is not widely documented, the principle is well-established for other substituted cyclobutanols. For example, the reductive cleavage of activated cyclobutane rings is a known method for generating specific acyclic structures. researchgate.net

The following table outlines the general principles of using functional groups in a masked form:

| Masked Functional Group | Protecting Group Type | Deprotection Conditions | Reference |

| Aldehyde/Ketone | Acetal/Ketal | Acidic hydrolysis | youtube.comlibretexts.org |

| Alcohol | Benzyl (Bn) ether | Hydrogenolysis | libretexts.org |

| Alcohol | Silyl ether (e.g., TBS) | Fluoride source (e.g., TBAF) or acid | youtube.com |

| Amine | Carbamate (e.g., Boc) | Acidic conditions | libretexts.org |

| Carboxylic Acid | Benzyl ester | Hydrogenolysis | libretexts.org |

| Ketone (potential) | Cyclobutanol | Ring-opening (e.g., β-carbon elimination, oxidative cleavage) | doaj.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Cyclobutyl-2-propanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via Grignard reactions using cyclobutylmagnesium bromide and acetone, followed by acid quenching. Purification often involves fractional distillation due to its tertiary alcohol structure, which may complicate crystallization. Characterization should include GC-MS for purity assessment and NMR (¹H/¹³C) to confirm cyclobutyl and hydroxyl group integration .

Q. How can researchers ensure the purity of this compound given its structural complexity?

- Methodological Answer : Purity verification requires multi-technique validation:

- Chromatography : HPLC with a polar stationary phase to separate stereoisomers or byproducts.

- Spectroscopy : FT-IR to confirm hydroxyl stretching (~3200–3600 cm⁻¹) and cyclobutyl C-H bending (1450–1600 cm⁻¹).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting behavior, critical for crystallization optimization .

Q. What are the key challenges in characterizing the steric effects of the cyclobutyl group in this compound?

- Methodological Answer : Steric hindrance impacts reactivity and solubility. Use X-ray crystallography to resolve spatial arrangements, complemented by computational modeling (e.g., DFT) to predict bond angles and torsional strain. Compare with analogs like 2-Phenyl-2-propanol to isolate steric vs. electronic contributions .

Advanced Research Questions

Q. How can contradictory data on the compound’s acid-catalyzed dehydration kinetics be resolved?

- Methodological Answer : Discrepancies in reaction rates may arise from solvent polarity or trace impurities. Design experiments with controlled variables:

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents.

- Catalyst Purity : Use ICP-MS to quantify trace metal contaminants.

- Kinetic Isotope Effects : Replace hydroxyl protons with deuterium to assess hydrogen-bonding roles .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Employ asymmetric catalysis:

- Chiral Ligands : Use BINOL-derived catalysts in Grignard additions.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

- Analytical Validation : Chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess .

Q. How do computational models predict the compound’s stability under varying thermal or photolytic conditions?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to map degradation pathways. Validate experimentally via:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures.

- UV-Stress Testing : Expose to controlled UV light and track decomposition via GC-MS .

Q. What interdisciplinary approaches address discrepancies in the compound’s biological activity profiles?

- Methodological Answer : Conflicting bioactivity data may stem from assay variability or cell-line specificity. Implement:

- High-Throughput Screening : Test across multiple cell lines with standardized protocols.

- Metabolomic Profiling : LC-MS/MS to identify metabolite interference.

- Dose-Response Modeling : Use Hill equation fits to compare potency thresholds .

Methodological Framework for Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.